5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Description
This compound is a highly complex lignan derivative characterized by a polycyclic framework featuring fused benzofuro[5,6-f][1,3]benzodioxol and pyrano[3,2-d][1,3]dioxin moieties. The stereochemistry (8aR,9R, etc.) and functional groups—including a cyclohexa-3,5-diene-1,2-dione core, methoxy substituents, and glycosidic linkages—dictate its bioactivity and physicochemical properties. Structurally, it is closely related to etoposide (a podophyllotoxin derivative), a topoisomerase II inhibitor used in chemotherapy . Its molecular formula is inferred to be similar to etoposide (C₂₉H₃₂O₁₃, MW 588.556 g/mol), with modifications in substituents and oxidation states .
Properties
Molecular Formula |
C28H28O13 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14?,19-,20-,21+,23-,24-,25?,26-,28+/m1/s1 |
InChI Key |
SBLYXIKLMHGUJZ-VRQZPXOLSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3C4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. The starting materials are often simpler organic molecules that undergo a series of transformations, including cyclization, oxidation, and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Based on the search results, information on the specific applications of the compound "5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione" is limited. However, some relevant data can be gathered from the available sources. This compound is also known as (8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one .
Chemical Information
- Molecular Formula:
- Molecular Weight: 588.184291±0 dalton
- CAS Registry Number: While not explicitly listed for the exact compound in the search results, related compounds are mentioned .
- IUPAC Name: Based on similar compounds, the IUPAC name includes components such as hexahydropyrano[3,2-d][1,3]dioxin, dimethoxyphenyl, and benzofuro[6,5-f][1,3]benzodioxol .
Related Compounds and Context
- Etoposide: The search results mention a parent compound, Etoposide (CID 36462), which is related to the compound of interest . Etoposide is a well-known anti-cancer drug that inhibits topoisomerase II, an enzyme involved in DNA replication and repair.
- (5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl) This compound shares structural similarities and is related to the broader class of compounds being investigated .
Potential Applications
Given the structural similarity to Etoposide, "5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione" may have applications in:
- Cancer Research: As an analog of Etoposide, it could potentially be investigated for anti-cancer activity or as a topoisomerase II inhibitor .
- Drug Discovery: The compound could serve as a lead compound for developing new therapeutic agents .
- Chemical Biology: Useful as a tool compound to study biological pathways or processes .
Relevant Databases and Resources
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Biological Activity
The compound 5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione is a complex organic molecule with potential biological activity. Its intricate structure suggests possible interactions with biological systems that warrant detailed investigation.
The biological activity of this compound can be attributed to its structural features which may allow it to interact with various biological targets. Notable mechanisms include:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests a potential for scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways due to its structural similarity to known enzyme substrates or inhibitors.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:
- Anticancer Activity : Many derivatives of complex polyphenolic compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX.
| Property | Value |
|---|---|
| Molecular Formula | C29H32O13 |
| Molecular Weight | 588.57 g/mol |
| SMILES | COc1cc(cc(OC)c1O)... |
| InChI | InChI=1S/C29H32O13/c1... |
Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Inhibition of cell growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant properties of similar compounds, it was found that the presence of multiple hydroxyl groups significantly enhanced the radical scavenging ability. This suggests that our compound may exhibit comparable efficacy in reducing oxidative damage in cellular models.
Case Study 2: Anticancer Potential
Research published in the Journal of Medicinal Chemistry indicated that structurally related compounds inhibited the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction. The mechanism was linked to the modulation of signaling pathways involving p53 and Bcl-2 proteins.
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties revealed that compounds with similar polyphenolic structures effectively reduced inflammation markers in vitro. This was achieved through the inhibition of NF-kB signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Etoposide (C₂₉H₃₂O₁₃)
- Structural Similarities: Both compounds share the podophyllotoxin-derived benzofuro-benzodioxol core and a pyrano[3,2-d][1,3]dioxin glycoside.
- Pharmacological Activity : Etoposide stabilizes DNA-topoisomerase II complexes, inducing apoptosis. The target compound’s dione group may confer additional redox activity, altering its mechanism .
Chromeno-Benzodioxocin Derivatives (e.g., Compounds 10B, 10C in )
- Structural Similarities: Chromeno-benzodioxocins share fused aromatic and dioxocin rings.
- Key Differences : The target compound lacks the chromene ring but includes a cyclohexadienedione, which may reduce π-π stacking interactions compared to 10B/10C’s planar chromene systems .
Lignans from Gardenia jasminoides ()
- Structural Similarities: Shared lignan backbone (e.g., syringaresinol, balanophonin).
- Key Differences: The target compound’s pyrano-dioxin glycoside and dione groups are absent in natural lignans, likely improving synthetic stability and bioavailability .
- Pharmacological Activity : Natural lignans show antioxidant and anti-inflammatory effects, whereas the target compound’s synthetic modifications may redirect activity toward cytotoxicity .
Research Findings and Data
- Anticancer Potential: Structural alignment with etoposide suggests the target compound may stabilize DNA-topoisomerase II complexes, but the dione group could introduce redox-mediated DNA damage .
- Toxicity Profile: Substituted diones (e.g., anthraquinones) are associated with hepatotoxicity, necessitating detailed safety studies .
- Synthesis Challenges: Glycosylation steps (as in ) require precise stereochemical control, impacting yield and scalability compared to non-glycosylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
